MuRF1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

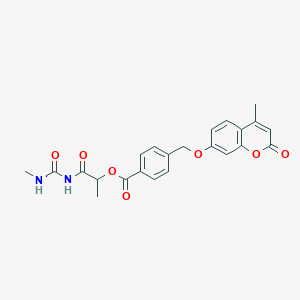

[1-(methylcarbamoylamino)-1-oxopropan-2-yl] 4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O7/c1-13-10-20(26)32-19-11-17(8-9-18(13)19)30-12-15-4-6-16(7-5-15)22(28)31-14(2)21(27)25-23(29)24-3/h4-11,14H,12H2,1-3H3,(H2,24,25,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLWJVFJFYAMHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC(C)C(=O)NC(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MuRF1 Inhibition: A Potential Therapeutic Strategy for Sarcopenia

An In-depth Technical Guide on the Muscle-Specific E3 Ligase Inhibitor MuRF1-IN-1 (ID#704946)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sarcopenia, the age-related loss of muscle mass and function, represents a significant and growing public health concern. A key driver of muscle atrophy is the ubiquitin-proteasome system (UPS), with the muscle-specific E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF1), playing a pivotal role. MuRF1 targets myofibrillar proteins for degradation, making it a prime therapeutic target for mitigating muscle wasting. This technical guide provides a comprehensive overview of a promising small molecule inhibitor, MuRF1-IN-1 (also known as EMBL chemical core ID#704946), as a potential treatment for sarcopenia. While the specific compound "MuRF1-IN-2" was not identified in publicly available literature, MuRF1-IN-1 serves as a well-documented exemplar of this therapeutic approach. This document details its mechanism of action, presents quantitative data from key preclinical studies, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction: The Role of MuRF1 in Sarcopenia

Sarcopenia is characterized by a progressive decline in skeletal muscle mass, strength, and performance.[1][2] At the molecular level, this is largely driven by an imbalance between protein synthesis and degradation. The UPS is a major pathway for protein catabolism, and its hyperactivity is a hallmark of muscle atrophy.[3]

MuRF1, encoded by the TRIM63 gene, is a muscle-specific E3 ubiquitin ligase that is consistently upregulated in various conditions of muscle wasting.[4][5] It functions by attaching ubiquitin tags to specific muscle proteins, thereby marking them for degradation by the 26S proteasome. Key substrates of MuRF1 include components of the thick and thin filaments of the sarcomere, such as myosin heavy chain and actin.[6][7] The strategic inhibition of MuRF1, therefore, presents a direct and targeted approach to preserving muscle mass and function in sarcopenic individuals.

MuRF1-IN-1 (ID#704946): A Novel Small Molecule Inhibitor

MuRF1-IN-1 (ID#704946) was identified through a high-throughput screen of approximately 130,000 compounds.[6][8][9] The screen was designed to identify molecules that disrupt the interaction between MuRF1 and its substrate, the giant sarcomeric protein titin.[6][8]

Mechanism of Action

MuRF1-IN-1 exhibits a dual mechanism of action:

-

Inhibition of MuRF1-Titin Interaction: The compound directly interferes with the binding of MuRF1's central coiled-coil domain to titin.[6][8][9] This interaction is crucial for the localization and activity of MuRF1 within the sarcomere.

-

Inhibition of E3 Ligase Activity: MuRF1-IN-1 has been shown to inhibit the auto-ubiquitination of MuRF1, a measure of its enzymatic activity.[9]

By disrupting these key functions, MuRF1-IN-1 effectively reduces the degradation of myofibrillar proteins, thereby preserving muscle fiber integrity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of MuRF1-IN-1 (ID#704946).

Table 1: In Vitro Efficacy of MuRF1-IN-1 (ID#704946)

| Parameter | Assay | Method | Result | Reference |

| Inhibition of MuRF1-Titin Interaction | AlphaScreen | GST-MuRF1 and His6-titin A168-170 fragments were combined with inhibitor. Complex formation was monitored using donor and acceptor beads. | IC50 < 25 µM | [6][8] |

| Inhibition of MuRF1 E3 Ligase Activity | In vitro Ubiquitination Assay | Assessed MuRF1 self-ubiquitination in the presence of the inhibitor via Western blot. | One of three compounds that also inhibited E3 ligase activity. | [6][8] |

| Effect on MuRF1 mRNA Expression in C2C12 Myotubes | Dexamethasone-induced atrophy model | C2C12 myotubes were treated with dexamethasone to induce MuRF1 expression. The effect of the inhibitor was measured by qPCR. | Attenuated the ~2-fold increase in MuRF1 mRNA induced by dexamethasone at 10 µmol/L. | [6] |

| Prevention of Myotube Atrophy | Dexamethasone-induced atrophy model | C2C12 myotubes were treated with dexamethasone to induce atrophy. Myotube diameter was measured. | Prevented atrophy in dexamethasone-treated myotubes. | [6][7] |

| Cell Viability | MTT Assay | C2C12 myotubes were treated with the inhibitor to assess toxicity. | Low toxicity on cultured myotubes. | [6][8] |

Table 2: In Vivo Efficacy of MuRF1-IN-1 (ID#704946) in a Mouse Model of Cardiac Cachexia

| Parameter | Animal Model | Treatment | Outcome | Reference |

| Muscle Fiber Atrophy | Monocrotaline-induced cardiac cachexia in C57/BL6 mice | Dietary administration of ID#704946 | Attenuated muscle fiber atrophy. | [3][6][7] |

| Diaphragm Contractile Dysfunction | Monocrotaline-induced cardiac cachexia in C57/BL6 mice | Dietary administration of ID#704946 | Attenuated contractile dysfunction of the diaphragm. | [3] |

| MuRF1 Protein Expression | Monocrotaline-induced cardiac cachexia in C57/BL6 mice | Dietary administration of ID#704946 | Prevented the increase in MuRF1 protein expression. | [6] |

| Actin Ubiquitination | Monocrotaline-induced cardiac cachexia in C57/BL6 mice | Dietary administration of ID#704946 | Attenuated actin ubiquitination. | [1][6][7] |

| Proteasome Activity | Monocrotaline-induced cardiac cachexia in C57/BL6 mice | Dietary administration of ID#704946 | Attenuated proteasome activity. | [6][7] |

| Apoptosis | Monocrotaline-induced cardiac cachexia in C57/BL6 mice | Dietary administration of ID#704946 | Normalized the pro-apoptotic protein BAX. | [1][7] |

| Protein Synthesis | Monocrotaline-induced cardiac cachexia in C57/BL6 mice | Dietary administration of ID#704946 | Normalized the translation initiation factor eIF2B-delta. | [1][7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

High-Throughput Screening for MuRF1-Titin Interaction Inhibitors (AlphaScreen)

-

Principle: An AlphaScreen (Amplified Luminescent Proximity Homestead Assay) was used to monitor the interaction between GST-tagged MuRF1 and His6-tagged titin fragments (A168-170).[6][10]

-

Reagents: GST-MuRF1, His6-titin A168-170, glutathione donor beads, Ni-NTA acceptor beads, screening buffer (PBS, 1 mM DTT, 0.05% Tween 20), and test compounds.[6][10]

-

Procedure:

-

125 nM GST-MuRF1 and 250 nM His6-titin were pre-incubated for 60 minutes with test compounds (or DMSO as a control) in the screening buffer.[6][10]

-

Glutathione-coated donor and Ni-NTA-coated acceptor beads (5 µg/mL) were added.[6][10]

-

After a 60-minute incubation, the alpha signals were recorded using an EnVision plate reader.[6][10]

-

A decrease in the AlphaScreen signal indicated inhibition of the MuRF1-titin interaction.

-

In Vitro MuRF1 E3 Ligase Activity Assay

-

Principle: This assay measures the auto-ubiquitination of MuRF1 as an indicator of its E3 ligase activity.

-

Reagents: UBE1 (E1 enzyme), UbcH5c (E2 enzyme), ubiquitin, ATP, MuRF1, and test compounds.[6]

-

Procedure:

-

A reaction mixture containing 75 nmol/L UBE1, 1 µmol/L UbcH5c, 100 µmol/L ubiquitin, and 4 mmol/L ATP was prepared.[6]

-

Test compounds were added to the reaction mixture.

-

The reaction was initiated by the addition of 220 nmol/L MuRF1.[10]

-

The reaction was incubated for 1 hour at 37°C.

-

The reaction products were analyzed by SDS-PAGE and Western blotting using an anti-MuRF1 antibody to detect polyubiquitinated MuRF1.

-

C2C12 Myotube Atrophy Model

-

Principle: The synthetic glucocorticoid dexamethasone is used to induce an atrophic phenotype in differentiated C2C12 myotubes, characterized by increased MuRF1 expression and decreased myotube diameter.[11][12][13][14]

-

Cell Culture: C2C12 myoblasts are cultured in growth medium and then switched to a differentiation medium to form myotubes.[14]

-

Procedure:

-

Differentiated C2C12 myotubes were treated with dexamethasone (e.g., 1 µM) for 24-48 hours to induce atrophy.[12]

-

Test compounds were co-administered with dexamethasone.

-

Myotube diameters were measured using microscopy and image analysis software to quantify the extent of atrophy.

-

Cells were harvested for RNA or protein analysis to measure the expression of atrophy-related genes (e.g., MuRF1) and proteins.

-

Monocrotaline-Induced Cardiac Cachexia Animal Model

-

Principle: Monocrotaline (MCT), a pyrrolizidine alkaloid, induces pulmonary hypertension, leading to right ventricular failure and subsequent cardiac cachexia, which includes skeletal muscle wasting.[15][16][17][18]

-

Animals: C57/BL6 mice are commonly used.[3]

-

Procedure:

-

Mice receive weekly subcutaneous injections of MCT (e.g., 600 mg/kg) to induce cardiac cachexia.[3]

-

The test compound (e.g., ID#704946) is administered, often through dietary supplementation (e.g., 0.1% w/w).[1]

-

After a set period (e.g., 6 weeks), skeletal muscles (e.g., tibialis anterior, diaphragm) are harvested for analysis.[3]

-

Outcome measures include muscle mass, muscle fiber cross-sectional area, and in vitro muscle contractile function.

-

Muscle Fiber Cross-Sectional Area (CSA) Analysis

-

Principle: Histological analysis of muscle cross-sections is used to quantify the size of individual muscle fibers.[19][20][21][22]

-

Procedure:

-

Muscle samples are frozen in isopentane pre-cooled in liquid nitrogen.

-

Cryosections are cut and stained, typically with antibodies against laminin or dystrophin to delineate the muscle fiber borders.[19]

-

Images of the stained sections are captured using a microscope.

-

Image analysis software is used to measure the cross-sectional area of individual fibers.

-

Measurement of Diaphragm Contractile Function

-

Principle: The contractile properties of isolated diaphragm muscle strips are assessed in an organ bath system.[23][24][25][26][27]

-

Procedure:

-

Strips of the diaphragm muscle are carefully dissected and mounted in an organ bath containing physiological salt solution.[23]

-

The muscle is stimulated electrically to elicit contractions.

-

Force production is measured at various stimulation frequencies to generate a force-frequency curve.

-

Parameters such as maximal specific force and power are calculated.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to MuRF1 and its inhibition.

Caption: MuRF1 Signaling Pathway in Muscle Atrophy.

Caption: Workflow for the Discovery of MuRF1-IN-1.

Conclusion and Future Directions

The targeted inhibition of MuRF1 represents a promising therapeutic avenue for combating sarcopenia. The small molecule inhibitor MuRF1-IN-1 (ID#704946) has demonstrated significant efficacy in preclinical models of muscle wasting, effectively preserving muscle mass and function by inhibiting the catalytic activity of MuRF1 and its interaction with key sarcomeric components. The detailed experimental protocols provided herein offer a roadmap for the further evaluation of this and other MuRF1 inhibitors.

Future research should focus on several key areas:

-

Identification and Characterization of this compound: Elucidating the structure and activity of potential second-generation inhibitors is a critical next step.

-

Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicology studies are necessary to establish the safety profile and dosing regimens for clinical translation.

-

Efficacy in Aging Models: While promising in disease-related cachexia models, the efficacy of MuRF1 inhibitors needs to be specifically validated in preclinical models of age-related sarcopenia.

-

Clinical Trials: Ultimately, well-designed clinical trials in sarcopenic populations will be required to determine the therapeutic potential of MuRF1 inhibition in humans.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. MuRF1/TRIM63, Master Regulator of Muscle Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia | [fondationleducq.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Dexamethasone Treatment at the Myoblast Stage Enhanced C2C12 Myocyte Differentiation [medsci.org]

- 12. DEXAMETHASONE AND CORTICOSTERONE INDUCE SIMILAR, BUT NOT IDENTICAL, MUSCLE WASTING RESPONSES IN CULTURED L6 AND C2C12 MYOTUBES - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dexamethasone Treatment at the Myoblast Stage Enhanced C2C12 Myocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Anti-TNF treatment reduces rat skeletal muscle wasting in monocrotaline-induced cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neutralization of GDF15 Prevents Anorexia and Weight Loss in the Monocrotaline-Induced Cardiac Cachexia Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neutralization of GDF15 Prevents Anorexia and Weight Loss in the Monocrotaline-Induced Cardiac Cachexia Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubcompare.ai [pubcompare.ai]

- 24. researchgate.net [researchgate.net]

- 25. Functional Measurement of Respiratory Muscle Motor Behaviors using Transdiaphragmatic Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Diaphragm Muscle Manual Evaluation Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Role of MuRF1-IN-2 in Preventing Muscle Atrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscle atrophy, the progressive loss of muscle mass and function, is a debilitating condition associated with a wide range of pathologies, including cancer cachexia, chronic heart failure, sepsis, and prolonged disuse. A key mediator in the molecular cascade of muscle degradation is the E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF1). Upregulated in various catabolic states, MuRF1 targets myofibrillar proteins for degradation via the ubiquitin-proteasome system. Consequently, the inhibition of MuRF1 has emerged as a promising therapeutic strategy to counteract muscle wasting. This technical guide provides an in-depth overview of MuRF1-IN-2, a novel inhibitor of MuRF1. We will explore its mechanism of action, present available data on its efficacy, detail relevant experimental protocols for its evaluation, and visualize the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating therapeutic interventions for muscle atrophy.

Introduction: The Central Role of MuRF1 in Muscle Atrophy

Skeletal muscle mass is maintained by a delicate balance between protein synthesis and degradation. In catabolic states, this equilibrium shifts towards proteolysis, leading to muscle wasting. The ubiquitin-proteasome system (UPS) is the primary pathway responsible for the targeted degradation of intracellular proteins. The specificity of this system is conferred by E3 ubiquitin ligases, which recognize and bind to specific substrate proteins, facilitating their ubiquitination and subsequent degradation by the 26S proteasome.

Muscle RING Finger 1 (MuRF1), encoded by the TRIM63 gene, is a muscle-specific E3 ubiquitin ligase that plays a pivotal role in the breakdown of muscle tissue. Its expression is significantly upregulated in response to various atrophy-inducing stimuli, including denervation, immobilization, glucocorticoid treatment, and systemic inflammation. MuRF1, in conjunction with another E3 ligase, MAFbx/atrogin-1, is considered a master regulator of muscle atrophy.

The transcriptional upregulation of MuRF1 is controlled by key signaling pathways that are activated during catabolic conditions. The Forkhead box O (FoxO) family of transcription factors and the nuclear factor-kappa B (NF-κB) signaling pathway are principal regulators that bind to the MuRF1 promoter and drive its expression. Once expressed, MuRF1 targets several key myofibrillar proteins for ubiquitination and degradation, including myosin heavy and light chains, myosin-binding protein C, and troponin I. This targeted degradation of contractile proteins leads to the disassembly of the sarcomere and a progressive decline in muscle fiber size and function. Given its central role in muscle catabolism, the development of small molecule inhibitors targeting MuRF1 is a highly pursued therapeutic strategy.

This compound: A Novel Inhibitor of MuRF1

This compound is a novel small molecule inhibitor of MuRF1. It belongs to a class of chromen-2-one compounds developed for the treatment and prophylaxis of muscle wasting conditions. This compound is also identified as "Example 3" in the patent literature describing these compounds.

Mechanism of Action

The precise mechanism of action for this compound is not yet fully elucidated in publicly available literature. However, based on the development of similar MuRF1 inhibitors, it is hypothesized to interfere with the function of MuRF1, potentially by disrupting its interaction with substrate proteins or its E3 ligase activity. One known mechanism for other inhibitors is the interference with the MuRF1-titin interaction, which is crucial for sarcomere stability. By inhibiting MuRF1, this compound is expected to prevent the ubiquitination and subsequent degradation of key myofibrillar proteins, thereby preserving muscle mass and function in catabolic states.

Data Presentation

Specific quantitative data for this compound's efficacy, such as IC50 values or in vivo muscle preservation percentages, are not detailed in the currently accessible public patent literature. However, the patent covering this class of compounds states that they have demonstrated the ability to attenuate muscle wasting and contractile dysfunction in both cellular and animal models. The table below summarizes the qualitative findings for this class of MuRF1 inhibitors.

| Assay Type | Model System | Qualitative Outcome for the Class of Compounds | Reference |

| In Vitro | Cell-based assays | Attenuation of muscle wasting | |

| In Vivo | Clinically relevant animal models | Attenuation of muscle wasting and contractile dysfunction |

Experimental Protocols

Detailed experimental protocols for the specific evaluation of this compound are not publicly available. However, based on standard methodologies for assessing MuRF1 inhibitors, the following protocols provide a comprehensive framework for its preclinical evaluation.

In Vitro Evaluation of this compound

4.1.1. MuRF1 Inhibition Assay (AlphaScreen)

This assay is designed to quantify the ability of a compound to inhibit the interaction between MuRF1 and a known binding partner, such as the A168-170 region of titin.

-

Materials:

-

Recombinant GST-tagged MuRF1

-

Recombinant His-tagged Titin (A168-A170 fragment)

-

AlphaScreen GST Detection Kit (Donor and Acceptor beads)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well microplates

-

This compound (dissolved in DMSO)

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add GST-MuRF1 and His-Titin to the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate at room temperature for 1 hour to allow for binding.

-

Add AlphaScreen GST Donor and Ni-NTA Acceptor beads.

-

Incubate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate the IC50 value from the dose-response curve.

-

4.1.2. Dexamethasone-Induced Myotube Atrophy Assay

This cell-based assay assesses the ability of this compound to protect muscle cells from atrophy induced by a synthetic glucocorticoid.

-

Materials:

-

C2C12 myoblasts

-

DMEM (supplemented with 10% FBS and antibiotics)

-

Horse serum

-

Dexamethasone (DEX)

-

This compound (dissolved in DMSO)

-

Antibodies for myosin heavy chain (MHC) and alpha-actinin

-

Fluorescent secondary antibodies

-

Imaging system and software for analysis

-

-

Procedure:

-

Seed C2C12 myoblasts in culture plates and grow to confluence.

-

Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-5 days.

-

Treat the differentiated myotubes with DEX (e.g., 100 µM) in the presence or absence of varying concentrations of this compound for 24-48 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells and stain for MHC and alpha-actinin.

-

Acquire images using a fluorescence microscope.

-

Measure the diameter of at least 100 myotubes per condition using image analysis software.

-

Analyze the data to determine the protective effect of this compound on myotube diameter.

-

In Vivo Evaluation of this compound

4.2.1. Dexamethasone-Induced Muscle Atrophy Mouse Model

This in vivo model evaluates the efficacy of this compound in a systemic muscle wasting condition.

-

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

-

-

Materials:

-

Dexamethasone (for intraperitoneal injection)

-

This compound (formulated for oral or parenteral administration)

-

Equipment for measuring muscle function (e.g., grip strength meter)

-

Equipment for tissue collection and analysis (e.g., histology, western blotting)

-

-

Procedure:

-

Acclimatize mice and divide them into control, DEX-treated, and DEX + this compound treated groups.

-

Administer this compound (or vehicle) to the treatment group, starting before or concurrently with DEX treatment.

-

Induce muscle atrophy by daily intraperitoneal injections of DEX (e.g., 20 mg/kg) for 7-14 days.

-

Monitor body weight and muscle function (e.g., grip strength) throughout the study.

-

At the end of the study, euthanize the mice and dissect hindlimb muscles (e.g., tibialis anterior, gastrocnemius).

-

Weigh the muscles and prepare them for histological analysis (e.g., H&E staining to measure cross-sectional area) and biochemical analysis (e.g., western blotting for MuRF1 expression and ubiquitinated proteins).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in MuRF1-mediated muscle atrophy and a typical experimental workflow for testing a MuRF1 inhibitor.

Caption: MuRF1 signaling pathway in muscle atrophy.

Caption: Experimental workflow for MuRF1 inhibitor testing.

Conclusion and Future Directions

This compound represents a promising small molecule inhibitor for the therapeutic intervention of muscle atrophy. Its development underscores the potential of targeting specific E3 ubiquitin ligases to combat muscle wasting diseases. While the publicly available data on this compound is currently limited, the established role of MuRF1 in muscle catabolism provides a strong rationale for its further investigation.

Future research should focus on elucidating the precise mechanism of action of this compound and obtaining robust quantitative data on its efficacy and safety in various preclinical models of muscle atrophy. Head-to-head comparisons with other MuRF1 inhibitors would also be valuable in determining its therapeutic potential. Ultimately, the successful development of this compound and similar compounds could offer a much-needed therapeutic option for patients suffering from the debilitating effects of muscle wasting.

Discovery and Development of MuRF1 Inhibitors: A Technical Guide for Drug Development Professionals

Abstract

Skeletal muscle atrophy is a debilitating condition associated with a wide range of diseases, including cancer, heart failure, diabetes, and sepsis, as well as aging and disuse. The ubiquitin-proteasome system (UPS) is a principal driver of muscle protein degradation, with the E3 ubiquitin ligase Muscle RING Finger 1 (MuRF1) emerging as a critical regulator and a high-value therapeutic target. Upregulated in multiple catabolic states, MuRF1 mediates the degradation of key sarcomeric proteins. Consequently, the discovery and development of small-molecule inhibitors targeting MuRF1 represent a promising strategy to preserve muscle mass and function. This technical guide provides an in-depth overview of the core science, discovery strategies, and preclinical development of notable MuRF1 inhibitors, including the pioneering compound P013222 and the MuRF1-Titin interaction inhibitor ID#704946 (also known as MuRF1-IN-1). It details the signaling pathways governing MuRF1 expression, summarizes key quantitative data, and provides methodologies for essential experimental assays relevant to researchers and drug development professionals in the field.

The Role of MuRF1 in Skeletal Muscle Atrophy

MuRF1, encoded by the TRIM63 gene, is a muscle-specific E3 ubiquitin ligase that plays a pivotal role in muscle atrophy.[1] As a member of the Tripartite Motif (TRIM) family of proteins, MuRF1 is characterized by a canonical N-terminal RING domain, a B-box domain, and a central coiled-coil region.[2][3] The RING domain is crucial for its function, as it recruits ubiquitin-charged E2 conjugating enzymes to catalyze the transfer of ubiquitin to specific substrate proteins, thereby marking them for degradation by the 26S proteasome.[4]

Key substrates of MuRF1 in skeletal muscle include essential contractile proteins such as myosin heavy chain (MyHC), myosin light chain, and troponin I.[5][6] The transcriptional upregulation of MuRF1 is a hallmark of muscle wasting and is controlled by several catabolic signaling pathways.[5]

MuRF1 Signaling Pathways

The expression of the TRIM63 gene is stimulated by various catabolic triggers, including pro-inflammatory cytokines (e.g., TNFα), glucocorticoids (e.g., dexamethasone), and myostatin. These signals converge on key transcription factors, most notably the Forkhead Box O (FOXO) and Nuclear Factor-kappa B (NF-κB) families, which bind to the MuRF1 promoter and drive its transcription.[7]

Caption: MuRF1 signaling pathway in skeletal muscle atrophy.

Strategies for the Discovery of MuRF1 Inhibitors

The identification of small-molecule inhibitors of MuRF1 has been approached through several strategies, primarily focusing on high-throughput screening (HTS) to identify compounds that either disrupt MuRF1's catalytic activity or its interaction with key binding partners. A typical discovery cascade involves moving from broad primary screens to more specific secondary and cellular assays before advancing to in vivo models.

Caption: General workflow for the discovery and validation of MuRF1 inhibitors.

Key Experimental Protocols

This assay is designed to identify compounds that disrupt the protein-protein interaction (PPI) between MuRF1 and its substrate, titin.[8][9]

-

Principle: The Amplified Luminescent Proximity Homogenous Assay (AlphaScreen) uses donor and acceptor beads that generate a signal only when in close proximity.[10] One protein (e.g., GST-tagged MuRF1) is bound to a donor bead, and its interacting partner (e.g., His-tagged titin) is bound to an acceptor bead. An interaction brings the beads together, producing a light signal. Inhibitors of the PPI will reduce the signal.

-

Methodology:

-

Protein Preparation: Recombinant GST-tagged MuRF1 (central coiled-coil domain) and His-tagged titin fragments are expressed and purified.

-

Assay Setup: Assays are typically performed in 384-well microplates.

-

Reaction Mixture: GST-MuRF1 and His-titin are combined in an assay buffer. Test compounds dissolved in DMSO are added to the wells.

-

Bead Addition: Glutathione-coated donor beads and Ni-NTA-coated acceptor beads are added. The plate is incubated in the dark to allow for protein binding and bead association.

-

Detection: The plate is read on an AlphaScreen-capable plate reader. A decrease in signal relative to a DMSO control indicates inhibition.

-

Counterscreens: To eliminate false positives, counterscreens are run (e.g., using unrelated GST-His tagged proteins) to ensure compounds are not interfering with the assay technology itself.[11]

-

This assay directly measures the E3 ligase activity of MuRF1, either through its autoubiquitination or the ubiquitination of a specific substrate.[1][12]

-

Principle: The assay reconstitutes the ubiquitination cascade in vitro. In the presence of ATP, E1 activating enzyme, an appropriate E2 conjugating enzyme, and ubiquitin, MuRF1 will catalyze the formation of polyubiquitin chains on itself (autoubiquitination) or a substrate. This can be visualized by western blot.

-

Methodology:

-

Reaction Components: A typical 50 µL reaction contains:

-

E1 Ubiquitin-Activating Enzyme (e.g., 50-75 nM)

-

E2 Ubiquitin-Conjugating Enzyme (e.g., UbcH5c, 1 µM)

-

Recombinant MuRF1 (e.g., 0.5-1 µM)

-

Ubiquitin (e.g., 50-150 µM)

-

ATP (1-4 mM)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

(Optional) Substrate protein (e.g., Troponin I, Titin fragment)

-

-

Procedure: Test compounds are pre-incubated with MuRF1. The reaction is initiated by adding ATP and ubiquitin.

-

Incubation: The mixture is incubated at 37°C for 1-2 hours.

-

Termination: The reaction is stopped by adding SDS-PAGE loading buffer.

-

Analysis: Samples are resolved by SDS-PAGE and transferred to a membrane for western blotting. The formation of high molecular weight polyubiquitin smears is detected using an anti-ubiquitin antibody or an antibody against the substrate/MuRF1. A reduction in the smear indicates inhibition.

-

Profile of Key MuRF1 Inhibitors

Several small molecules have been identified as MuRF1 inhibitors. The following table summarizes quantitative data for the most prominent examples.

| Compound Name | Alternate Name(s) | Target/Mechanism | Assay Type | Potency | Cell Activity | In Vivo Activity | Reference(s) |

| P013222 | - | Inhibits MuRF1 autoubiquitination | In Vitro Ubiquitination | EC50 ≈ 2 µM | Prevents MyHC degradation in DEX-treated C2C12 cells | Not Reported | [1][5][13] |

| ID#704946 | MuRF1-IN-1 | Inhibits MuRF1-Titin interaction; Inhibits E3 ligase activity | AlphaScreen (PPI) | IC50 < 25 µM | Prevents atrophy in DEX-treated C2C12 myotubes | Attenuates atrophy and contractile dysfunction in a mouse model of cardiac cachexia | [8][9][14] |

| MyoMed-205 | - | MuRF1 inhibitor (improved stability derivative of ID#704946) | N/A | N/A (50 mg/kg dose in vivo) | N/A | Prevents diaphragm atrophy/dysfunction in rat models of HFpEF and denervation | [7][15][16] |

DEX: Dexamethasone; EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration; PPI: Protein-Protein Interaction.

Preclinical Characterization and Mechanism of Action

The validation of MuRF1 inhibitors requires robust cellular and animal models that recapitulate key aspects of muscle atrophy.

Dexamethasone-Induced Atrophy in C2C12 Myotubes

The C2C12 mouse myoblast cell line is a standard model for studying muscle biology. When differentiated into myotubes, they can be treated with the synthetic glucocorticoid dexamethasone to induce an atrophic phenotype characterized by increased MuRF1 expression and reduced myotube diameter.[17][18]

-

Principle: Dexamethasone treatment mimics the catabolic effects of excess glucocorticoids, activating the FOXO-dependent transcription of atrogenes, including MuRF1, leading to protein degradation and cellular atrophy.

-

Methodology:

-

Cell Culture and Differentiation: C2C12 myoblasts are cultured to confluence and then switched to a differentiation medium (e.g., DMEM with 2% horse serum) for 4-6 days to allow fusion into multinucleated myotubes.[19]

-

Inhibitor Pre-treatment: Differentiated myotubes are pre-treated with various concentrations of the test inhibitor (e.g., MuRF1-IN-1 at 0.1-10 µM) for a specified period (e.g., 2 hours).[14]

-

Atrophy Induction: Dexamethasone is added to the medium (typically 1-100 µM) and incubated for 24-48 hours to induce atrophy.[17][20]

-

Analysis:

-

Morphological: Myotube diameters are measured via microscopy to quantify the extent of atrophy. An effective inhibitor will prevent the dexamethasone-induced reduction in diameter.[18]

-

Molecular: Cells are lysed for analysis. Western blotting is used to measure protein levels of MuRF1, Atrogin-1, and key substrates like MyHC. qRT-PCR is used to measure MuRF1 mRNA levels. An effective inhibitor should prevent the upregulation of MuRF1 and the degradation of its substrates.[14][20]

-

-

Mechanism of Action: The Ubiquitination Cascade

MuRF1 functions as the final enzyme in a three-step cascade to attach ubiquitin to a target protein. Inhibitors can be designed to block this process, thereby preventing the degradation of critical muscle proteins.

Caption: The E3 ubiquitin ligase cascade and the site of action for MuRF1 inhibitors.

Conclusion and Future Directions

The targeted inhibition of MuRF1 is a highly validated and promising therapeutic strategy for combating skeletal muscle atrophy. The development of first-in-class inhibitors like P013222 and ID#704946/MuRF1-IN-1 has provided critical proof-of-concept, demonstrating that small molecules can effectively block MuRF1 activity and preserve muscle mass and function in preclinical models. Second-generation compounds such as MyoMed-205 show improved properties and efficacy in more complex disease models, highlighting the ongoing progress in the field.[7][15]

Future efforts will need to focus on optimizing inhibitor potency, selectivity (particularly against the closely related MuRF2/3 isoforms), and pharmacokinetic properties to enable clinical translation. While the role of MuRF1 in skeletal muscle is detrimental in catabolic states, its function in other tissues, such as the heart, may be protective, necessitating careful consideration of systemic versus targeted delivery.[2] Continued research into the complex biology of MuRF1 and the development of next-generation inhibitors hold significant potential to yield novel treatments for the devastating effects of muscle wasting.

References

- 1. Targeting the ubiquitin E3 ligase MuRF1 to inhibit muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 5. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MuRF1 is a muscle fiber type II associated factor and together with MuRF2 regulates type II fiber trophicity and maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting MuRF1 by small molecules in a HFpEF rat model improves myocardial diastolic function and skeletal muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Uncovering the mechanisms of MuRF1-induced ubiquitylation and revealing similarities with MuRF2 and MuRF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. MyoMed-205 (MyoMed205) | MuRF1 (TRIM63) inhibitor | Probechem Biochemicals [probechem.com]

- 16. Small-Molecule Inhibition of MuRF1 Prevents Early Disuse-Induced Diaphragmatic Dysfunction and Atrophy | MDPI [mdpi.com]

- 17. DEXAMETHASONE AND CORTICOSTERONE INDUCE SIMILAR, BUT NOT IDENTICAL, MUSCLE WASTING RESPONSES IN CULTURED L6 AND C2C12 MYOTUBES - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Impact of MuRF1 Inhibition on the Ubiquitin-Proteasome Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound designated "MuRF1-IN-2" did not yield any publicly available information. This guide will therefore focus on the effects of well-characterized small molecule inhibitors of MuRF1, namely MuRF1-IN-1 (also known as ID#704946) and P013222 , on the ubiquitin-proteasome pathway.

Introduction to the Ubiquitin-Proteasome System and MuRF1

The ubiquitin-proteasome system (UPS) is the primary pathway for targeted protein degradation in eukaryotic cells, playing a critical role in cellular homeostasis. The specificity of this system is conferred by a cascade of enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s)[1]. The E3 ligases are responsible for recognizing specific substrates and catalyzing the transfer of ubiquitin to them[1][2]. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome[2].

Muscle RING Finger 1 (MuRF1), also known as TRIM63, is a muscle-specific E3 ubiquitin ligase that is a key regulator of muscle mass[1][3]. Under catabolic conditions such as disuse, disease, and aging, MuRF1 expression is upregulated, leading to the ubiquitination and subsequent degradation of various sarcomeric proteins, resulting in muscle atrophy[1][4]. MuRF1 primarily targets proteins of the thick and thin filaments, including myosin heavy chain, myosin light chains, and troponin I[3]. Given its central role in muscle wasting, MuRF1 has emerged as a promising therapeutic target for the development of inhibitors to combat muscle atrophy[4][5][6].

Mechanism of Action of MuRF1 Inhibitors

Small molecule inhibitors of MuRF1 have been developed to disrupt its E3 ligase activity and prevent the degradation of its substrates. These inhibitors primarily function through two main mechanisms:

-

Inhibition of MuRF1 Autoubiquitination: MuRF1, like many E3 ligases, can ubiquitinate itself. This autoubiquitination is often a prerequisite for its activity towards other substrates. Inhibitors like P013222 have been shown to block this autoubiquitination process in a dose-dependent manner[7].

-

Disruption of Protein-Protein Interactions: MuRF1 interacts with its substrates, such as the giant sarcomeric protein titin, through specific domains[1][5]. MuRF1-IN-1 (ID#704946) was identified from a screen for compounds that disrupt the interaction between MuRF1 and titin[5]. By interfering with this binding, the inhibitor prevents the subsequent ubiquitination of the substrate.

The inhibition of MuRF1 activity by these small molecules leads to the stabilization of its target proteins, thereby mitigating muscle fiber atrophy[5][6][7].

Quantitative Data on MuRF1 Inhibitors

The following table summarizes the available quantitative data for the characterized MuRF1 inhibitors.

| Inhibitor Name | Alternate Name | Target Interaction | Assay Type | IC50 / EC50 | Reference |

| MuRF1-IN-1 | ID#704946 | MuRF1-Titin Interaction | AlphaScreen | <25 µM | [5] |

| P013222 | MuRF1 Autoubiquitination | Cellular Atrophy Model | ~2 µM | [6] |

Signaling Pathways and Experimental Workflows

The Ubiquitin-Proteasome Pathway and MuRF1's Role

The following diagram illustrates the general ubiquitin-proteasome pathway and the specific role of MuRF1 in muscle protein degradation.

References

- 1. mdpi.com [mdpi.com]

- 2. Uncovering the mechanisms of MuRF1-induced ubiquitylation and revealing similarities with MuRF2 and MuRF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MuRF1 is a muscle fiber type II associated factor and together with MuRF2 regulates type II fiber trophicity and maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the ubiquitin E3 ligase MuRF1 to inhibit muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of MuRF1 Inhibition in Cachexia: A Technical Guide to MuRF1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cachexia, a debilitating muscle-wasting syndrome associated with chronic diseases such as cancer, heart failure, and chronic kidney disease, presents a significant unmet medical need. A key driver of muscle atrophy in cachexia is the ubiquitin-proteasome system (UPS), with the muscle-specific E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF1), playing a central role.[1][2] MuRF1 targets myofibrillar proteins for degradation, leading to progressive loss of muscle mass and function.[2][3] Consequently, the inhibition of MuRF1 has emerged as a promising therapeutic strategy to counteract muscle wasting in cachexia. This technical guide focuses on MuRF1-IN-1 (also known as ID#704946 and MyoMed-946), a small molecule inhibitor of MuRF1, as a case study to explore the therapeutic potential of targeting this E3 ligase in cachexia.

Core Mechanism of MuRF1-IN-1

MuRF1-IN-1 was identified through a high-throughput screening of 130,000 compounds designed to disrupt the interaction between MuRF1 and its substrate, titin.[4][5][6] The compound acts via a dual mechanism:

-

Inhibition of MuRF1-Titin Interaction: MuRF1-IN-1 directly interferes with the binding of MuRF1 to the giant sarcomeric protein titin, a crucial step in the initiation of myofibrillar protein degradation.[4][5][6]

-

Inhibition of MuRF1 E3 Ligase Activity: Beyond disrupting protein-protein interactions, MuRF1-IN-1 also inhibits the intrinsic E3 ligase enzymatic activity of MuRF1, preventing the transfer of ubiquitin to its substrates.[4][5][6]

By targeting both substrate recognition and enzymatic activity, MuRF1-IN-1 effectively attenuates the degradation of key muscle proteins, thereby preserving muscle mass and function.

Quantitative Data Summary

The following tables summarize the key quantitative data on the efficacy of MuRF1-IN-1 from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of MuRF1-IN-1

| Parameter | Value | Cell Line | Condition | Reference |

| IC50 (MuRF1-Titin Interaction) | <25 µM | - | Biochemical Assay | [4][5][6][7] |

| Myotube Diameter Preservation | Complete prevention of atrophy | C2C12 myotubes | Dexamethasone-induced atrophy | [3] |

| MuRF1 mRNA Upregulation | Inhibition | C2C12 myotubes | Dexamethasone treatment (0.1-10 µM; 26h) | [3] |

Table 2: In Vivo Efficacy of MuRF1-IN-1 in a Mouse Model of Cardiac Cachexia

| Parameter | Effect of MuRF1-IN-1 Treatment | Animal Model | Duration | Reference |

| Soleus Muscle Fiber Cross-Sectional Area | Attenuated reduction | Monocrotaline-induced cardiac cachexia in mice | 6 weeks | [4][5][6] |

| Diaphragm Specific Force | Significantly improved | Monocrotaline-induced cardiac cachexia in mice | 6 weeks | [4][5][6] |

| MuRF1 Protein Expression in Gastrocnemius | Down-regulated | Monocrotaline-induced cardiac cachexia in mice | 6 weeks | [4][5] |

| BAX Protein Expression (Apoptosis Marker) | Normalized | Monocrotaline-induced cardiac cachexia in mice | 6 weeks | [4][5][6] |

| eIF2B-delta Protein Expression (Protein Synthesis) | Normalized | Monocrotaline-induced cardiac cachexia in mice | 6 weeks | [4][5][6] |

| Actin Ubiquitination | Attenuated | Monocrotaline-induced cardiac cachexia in mice | 6 weeks | [4][5][6] |

| Proteasome Activity | Attenuated | Monocrotaline-induced cardiac cachexia in mice | 6 weeks | [4][5][6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of MuRF1-IN-1.

References

- 1. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Skeletal muscle atrophy and the E3 ubiquitin ligases MuRF1 and MAFbx/atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia | [fondationleducq.org]

- 5. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the E3 Ubiquitin Ligase MuRF1 and its Inhibitors

Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a specific compound designated "MuRF1-IN-2". This guide will provide a comprehensive overview of the well-characterized E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF1), and its known inhibitors, including a compound designated "MuRF1-IN-1". This information is intended for researchers, scientists, and drug development professionals.

Introduction to MuRF1 (TRIM63)

Muscle RING Finger 1 (MuRF1), also known as Tripartite Motif-containing protein 63 (TRIM63), is a key regulator of muscle mass.[1] As a member of the TRIM family of proteins, MuRF1 functions as an E3 ubiquitin ligase, an enzyme that plays a crucial role in the ubiquitin-proteasome system (UPS). The UPS is the primary pathway for protein degradation in cells, and MuRF1 specifically targets various muscle proteins for ubiquitination, marking them for subsequent degradation by the proteasome.[2][3] This process is central to muscle atrophy (wasting) associated with a wide range of conditions, including disuse, denervation, aging (sarcopenia), and chronic diseases such as cancer, heart failure, and diabetes.[1][4] Consequently, MuRF1 has emerged as a significant therapeutic target for the development of drugs aimed at preventing or reversing muscle wasting.[4]

Chemical Structure and Properties of MuRF1

MuRF1 is a protein characterized by a conserved tripartite motif at its N-terminus, which consists of a RING (Really Interesting New Gene) finger domain, a B-box domain, and a coiled-coil region.[1][5]

-

RING Domain: This zinc-finger motif is essential for the E3 ligase activity of MuRF1. It interacts with ubiquitin-conjugating enzymes (E2s) to facilitate the transfer of ubiquitin to substrate proteins.[1][5]

-

B-box Domain: The B-box domain is involved in protein-protein interactions and is important for the dimerization of MuRF1.[6]

-

Coiled-Coil Domain: This region mediates the self-assembly of MuRF1 into higher-order structures, which is crucial for its function. The coiled-coil domain also contains a conserved sequence known as the COS-box, which is involved in the localization of MuRF1 within the sarcomere.[6][7]

-

C-terminal Acidic Tail: The C-terminal region of MuRF1 is predicted to be largely unstructured.[1]

The three-dimensional structure of the coiled-coil domain of MuRF1 has been partially resolved by X-ray crystallography, providing insights into its dimerization and interaction with other proteins.[8]

Known Inhibitors of MuRF1

Several small molecule inhibitors of MuRF1 have been identified and characterized. These compounds represent promising leads for the development of therapeutics to combat muscle atrophy.

MuRF1-IN-1

MuRF1-IN-1 is an orally active inhibitor of MuRF1.[9] It has been shown to alleviate skeletal muscle atrophy and dysfunction in the context of cardiac cachexia by inhibiting the interaction between MuRF1 and its substrate, titin, as well as its E3 ligase activity.[9]

Other Notable MuRF1 Inhibitors

-

P013222: This small molecule was one of the first identified inhibitors of MuRF1. It was shown to inhibit the autoubiquitination of MuRF1 in a dose-dependent manner and protect myosin heavy chain from degradation in a cellular model of atrophy.[10][11]

-

ID#704946 (also known as MyoMed-946): This compound was identified through a high-throughput screen for molecules that disrupt the interaction between MuRF1 and titin. It has been shown to prevent myotube atrophy induced by dexamethasone and to attenuate muscle fiber atrophy and contractile dysfunction in a mouse model of cardiac cachexia.[10][12][13]

-

MyoMed-205: A chemically modified version of ID#704946, designed for enhanced serum stability.[10]

Quantitative Data for MuRF1 Inhibitors

The following table summarizes the available quantitative data for the inhibitory activity of known MuRF1 inhibitors.

| Compound | Assay Type | Target Interaction | IC50 / EC50 | Reference |

| P013222 | MuRF1 autoubiquitination | MuRF1 E3 ligase activity | ~2 µM (EC50) | [11] |

| ID#704946 | MuRF1-titin complexation | MuRF1-substrate interaction | <25 µM (IC50) | [12][13] |

| ID#704946 | MuRF1 E3 ligase activity | MuRF1 E3 ligase activity | Not specified | [12][13] |

| MuRF1-IN-1 | MuRF1-titin interaction & E3 ligase activity | MuRF1-substrate interaction & E3 ligase activity | Not specified | [9] |

Signaling Pathways Involving MuRF1

MuRF1 expression is tightly regulated by a complex network of signaling pathways that are activated during catabolic conditions.

The FoxO Signaling Pathway

The Forkhead box O (FoxO) family of transcription factors are master regulators of MuRF1 expression.[2] In response to catabolic stimuli such as glucocorticoids or reduced insulin/IGF-1 signaling, FoxO transcription factors translocate to the nucleus and bind to the promoter of the TRIM63 gene, leading to increased MuRF1 transcription.[2][14]

References

- 1. MuRF1/TRIM63, Master Regulator of Muscle Mass [mdpi.com]

- 2. Skeletal muscle atrophy and the E3 ubiquitin ligases MuRF1 and MAFbx/atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MuRF1/TRIM63, Master Regulator of Muscle Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the ubiquitin E3 ligase MuRF1 to inhibit muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular basis for the fold organization and sarcomeric targeting of the muscle atrogin MuRF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Understanding the Binding Affinity of Small-Molecule Inhibitors to MuRF1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of small-molecule inhibitors to Muscle RING Finger 1 (MuRF1), a key E3 ubiquitin ligase implicated in muscle atrophy. A comprehensive understanding of these interactions is critical for the development of therapeutics targeting muscle-wasting conditions. While specific binding affinity data for the commercially available compound MuRF1-IN-2 is not publicly available in peer-reviewed literature, this guide will detail the binding characteristics of other well-documented MuRF1 inhibitors, providing a framework for understanding the molecular interactions crucial for therapeutic intervention.

Quantitative Binding Affinity Data

The development of MuRF1 inhibitors has led to the identification of several compounds with measurable binding or inhibitory activity. The following table summarizes the quantitative data for two such inhibitors, providing a benchmark for the field.

| Compound ID | Target Interaction | Assay Type | Reported Value |

| ID#704946 | MuRF1-titin interaction | AlphaScreen | IC50 < 25 μM[1][2] |

| P013222 | MuRF1 autoubiquitination | In vitro ubiquitination assay | EC50 ~ 2 µM[3][4] |

Note: The available information for this compound (CAS 937891-74-2) indicates it is a MuRF1 inhibitor, with a product data sheet citing the patent WO2021032643. However, specific binding affinity data from this patent or other public sources is not available at the time of this guide's compilation.

Experimental Protocols

The determination of binding affinity and inhibitory potential of compounds against MuRF1 relies on sophisticated biochemical and biophysical assays. Below are detailed methodologies for key experiments cited in the study of MuRF1 inhibitors.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for MuRF1-Titin Interaction

This assay was pivotal in the discovery of the MuRF1 inhibitor ID#704946 and is designed to screen for compounds that disrupt the interaction between MuRF1 and its substrate, titin.[1]

Objective: To identify and quantify the inhibition of the MuRF1-titin protein-protein interaction.

Materials:

-

Recombinant GST-tagged MuRF1 protein

-

Recombinant His-tagged titin fragment

-

Glutathione donor beads

-

Nickel chelate (Ni-NTA) acceptor beads

-

Assay buffer (e.g., PBS with 1 mM DTT and 0.05% Tween 20)

-

Test compounds

-

Microplate reader capable of AlphaScreen detection

Procedure:

-

Protein Interaction Mixture: In a microplate, combine GST-MuRF1 and His-titin in the assay buffer.

-

Compound Incubation: Add the test compounds at various concentrations to the protein mixture. Include a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.

-

Bead Addition: Add glutathione donor beads and Ni-NTA acceptor beads to the wells. The donor beads will bind to the GST-tagged MuRF1, and the acceptor beads will bind to the His-tagged titin.

-

Proximity-Based Detection: If MuRF1 and titin are interacting, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor beads with a laser (680 nm), singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal (520-620 nm).

-

Signal Measurement: The intensity of the light emission is measured using a compatible microplate reader.

-

Data Analysis: A decrease in the AlphaScreen signal in the presence of a test compound indicates inhibition of the MuRF1-titin interaction. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

In Vitro Ubiquitination Assay for MuRF1 E3 Ligase Activity

This assay is employed to assess the ability of a compound to inhibit the enzymatic activity of MuRF1, specifically its autoubiquitination or its ability to ubiquitinate a substrate.

Objective: To determine if a compound can inhibit the E3 ubiquitin ligase activity of MuRF1.

Materials:

-

Recombinant MuRF1 protein

-

E1 activating enzyme (e.g., UBE1)

-

E2 conjugating enzyme (e.g., UbcH5c)

-

Ubiquitin

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds

-

SDS-PAGE and Western blotting reagents

-

Anti-ubiquitin antibody or antibody against a tagged substrate

Procedure:

-

Reaction Setup: In a reaction tube, combine E1, E2, ubiquitin, and ATP in the assay buffer.

-

Compound and Enzyme Addition: Add the test compound at various concentrations and the recombinant MuRF1 protein. For substrate ubiquitination, the substrate protein (e.g., Troponin I) is also included.

-

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to proceed.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE and transfer them to a membrane for Western blotting.

-

Detection: Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitin chains on MuRF1 (autoubiquitination) or the substrate.

-

Data Interpretation: A reduction in the intensity of the high molecular weight ubiquitin smears in the presence of the test compound indicates inhibition of MuRF1's E3 ligase activity.

Visualizing the Landscape of MuRF1 Inhibition

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the MuRF1 signaling pathway and a typical experimental workflow for inhibitor screening.

Caption: MuRF1 signaling pathway in muscle atrophy.

Caption: Workflow for MuRF1 inhibitor discovery.

References

- 1. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the ubiquitin E3 ligase MuRF1 to inhibit muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

MuRF1-IN-1: A Targeted Approach to Mitigating Skeletal Muscle Protein Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Skeletal muscle wasting, a debilitating condition characterized by the progressive loss of muscle mass and function, is a significant clinical challenge associated with a wide range of pathologies, including cancer cachexia, chronic heart failure, sepsis, and disuse. A key driver of muscle atrophy is the accelerated degradation of muscle proteins, a process tightly regulated by the ubiquitin-proteasome system (UPS). At the heart of this pathway lies Muscle RING Finger 1 (MuRF1), a muscle-specific E3 ubiquitin ligase that targets key myofibrillar proteins for degradation. The critical role of MuRF1 in muscle atrophy has positioned it as a prime therapeutic target for the development of novel anti-atrophy agents. This technical guide provides a comprehensive overview of MuRF1-IN-1 (also known as EMBL chemical core ID#704946), a small molecule inhibitor of MuRF1, and its impact on skeletal muscle protein degradation.

Mechanism of Action

MuRF1-IN-1 exhibits a dual mechanism of action to counteract skeletal muscle protein degradation. Primarily, it functions by disrupting the protein-protein interaction between MuRF1 and its sarcomeric binding partner, the giant protein titin.[1][2][3] This interaction is crucial for the localization and function of MuRF1 within the sarcomere.[4][5][6] By interfering with this binding, MuRF1-IN-1 is thought to prevent the efficient targeting of myofibrillar proteins by MuRF1.

Secondly, MuRF1-IN-1 has been shown to directly inhibit the E3 ligase activity of MuRF1.[2][3][7] This enzymatic activity is essential for the transfer of ubiquitin to substrate proteins, marking them for degradation by the proteasome. The inhibition of this activity further contributes to the preservation of muscle protein content.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of MuRF1-IN-1 in various experimental models.

Table 1: In Vitro Efficacy of MuRF1-IN-1

| Parameter | Value | Cell Model | Condition | Reference(s) |

| IC50 (MuRF1-Titin Interaction) | <25 µM | N/A | AlphaScreen Assay | [2][3][7] |

| Myotube Diameter | Prevention of ~20-30% reduction | L6 and C2C12 myotubes | Dexamethasone-induced atrophy | [8] |

Table 2: In Vivo Efficacy of MuRF1-IN-1

| Animal Model | Treatment | Key Findings | Reference(s) |

| Monocrotaline-induced cardiac cachexia in mice | Dietary administration | Attenuated skeletal muscle atrophy and contractile dysfunction. | [2][3][7] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

MuRF1 Signaling Pathway and Inhibition by MuRF1-IN-1

Caption: MuRF1 signaling pathway and points of inhibition by MuRF1-IN-1.

Experimental Workflow for Assessing MuRF1-IN-1 Efficacy

Caption: Experimental workflow for evaluating MuRF1-IN-1 efficacy.

Experimental Protocols

AlphaScreen Assay for MuRF1-Titin Interaction

This protocol describes a method to screen for inhibitors of the MuRF1-titin interaction using AlphaScreen technology.[7]

Materials:

-

Recombinant GST-tagged MuRF1

-

Recombinant His-tagged titin fragment (containing the MuRF1 binding domain)

-

Glutathione Donor Beads (PerkinElmer)

-

Ni-NTA Acceptor Beads (PerkinElmer)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well microplates

-

MuRF1-IN-1 or other test compounds

Procedure:

-

Prepare serial dilutions of the test compound (MuRF1-IN-1) in assay buffer.

-

In a 384-well plate, add the GST-tagged MuRF1 and His-tagged titin fragment to each well at optimized concentrations.

-

Add the test compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for protein-protein interaction.

-

Add a mixture of Glutathione Donor Beads and Ni-NTA Acceptor Beads to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).

-

Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibition of the MuRF1-titin interaction.

-

Calculate the IC50 value for MuRF1-IN-1 by plotting the signal against the log of the inhibitor concentration.

In Vitro MuRF1 Auto-Ubiquitination Assay

This protocol outlines a method to assess the E3 ligase activity of MuRF1 through its auto-ubiquitination.[9][10][11]

Materials:

-

Recombinant MuRF1

-

E1 activating enzyme (e.g., UBE1)

-

E2 conjugating enzyme (e.g., UbcH5c)

-

Ubiquitin

-

ATP

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-ubiquitin antibody

-

MuRF1-IN-1 or other test compounds

Procedure:

-

Prepare a reaction mixture containing E1 enzyme, E2 enzyme, ubiquitin, and ATP in ubiquitination buffer.

-

Add recombinant MuRF1 to the reaction mixture.

-

For inhibitor studies, pre-incubate MuRF1 with various concentrations of MuRF1-IN-1 before adding it to the reaction mixture. Include a vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitin chains on MuRF1.

-

The intensity of the high molecular weight smear, representing auto-ubiquitinated MuRF1, is indicative of its E3 ligase activity.

C2C12 Myotube Atrophy Assay

This protocol describes an in vitro model of muscle atrophy using C2C12 myotubes treated with dexamethasone to evaluate the anti-atrophic effects of MuRF1-IN-1.[8]

Materials:

-

C2C12 myoblasts

-

Growth medium (DMEM with 10% FBS)

-

Differentiation medium (DMEM with 2% horse serum)

-

Dexamethasone

-

MuRF1-IN-1

-

Phosphate-buffered saline (PBS)

-

Fixation and staining reagents for immunofluorescence (e.g., paraformaldehyde, anti-myosin heavy chain antibody, fluorescent secondary antibody, DAPI)

-

Microscope with imaging software

Procedure:

-

Culture C2C12 myoblasts in growth medium until they reach confluence.

-

Induce differentiation into myotubes by switching to differentiation medium for 4-6 days.

-

Treat the differentiated myotubes with dexamethasone (e.g., 100 nM to 1 µM) to induce atrophy.

-

Concurrently treat a subset of the dexamethasone-exposed myotubes with various concentrations of MuRF1-IN-1. Include a vehicle control.

-

Incubate the cells for 24-48 hours.

-

After treatment, fix the cells with paraformaldehyde.

-

Perform immunofluorescence staining for a muscle-specific protein like myosin heavy chain to visualize the myotubes. Stain the nuclei with DAPI.

-

Capture images of the myotubes using a fluorescence microscope.

-

Measure the diameter of multiple myotubes per condition using imaging software. A significant increase in myotube diameter in the MuRF1-IN-1 treated group compared to the dexamethasone-only group indicates a protective effect against atrophy.

Conclusion

MuRF1-IN-1 represents a promising small molecule inhibitor that effectively targets the MuRF1 E3 ubiquitin ligase, a key regulator of skeletal muscle protein degradation. Its dual mechanism of action, involving the disruption of the MuRF1-titin interaction and the inhibition of its E3 ligase activity, provides a robust approach to mitigating muscle atrophy. The in vitro and in vivo data presented in this guide highlight the potential of MuRF1-IN-1 as a therapeutic agent for various muscle wasting conditions. The detailed experimental protocols provided herein offer a foundation for researchers and drug development professionals to further investigate the efficacy and mechanisms of MuRF1 inhibitors in the context of skeletal muscle preservation. Further research is warranted to fully elucidate the therapeutic potential of MuRF1-IN-1 and similar compounds in clinical settings.

References

- 1. The E3 Ligase MuRF1 degrades myosin heavy chain protein in dexamethasone-treated skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia | [fondationleducq.org]

- 3. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscle-specific RING finger-1 interacts with titin to regulate sarcomeric M-line and thick filament structure and may have nuclear functions via its interaction with glucocorticoid modulatory element binding protein-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Muscle-specific RING finger-1 interacts with titin to regulate sarcomeric M-line and thick filament structure and may have nuclear functions via its interaction with glucocorticoid modulatory element binding protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of muscle specific ring finger proteins as potential regulators of the titin kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RESVERATROL PREVENTS DEXAMETHASONE-INDUCED EXPRESSION OF THE MUSCLE ATROPHY-RELATED UBIQUITIN LIGASES ATROGIN-1 AND MURF1 IN CULTURED MYOTUBES THROUGH A SIRT1-DEPENDENT MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the ubiquitin E3 ligase MuRF1 to inhibit muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.abcam.com [docs.abcam.com]

Preliminary Studies on MuRF1-IN-2: A Novel Inhibitor for Muscle Wasting Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on MuRF1-IN-2, a novel small molecule inhibitor of Muscle Ring Finger 1 (MuRF1), a key E3 ubiquitin ligase implicated in muscle atrophy. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting MuRF1 for various muscle wasting conditions.

Muscle wasting, characterized by the progressive loss of muscle mass and strength, is a debilitating feature of numerous chronic diseases, including cancer, heart failure, chronic obstructive pulmonary disease (COPD), and sepsis. It is also a significant consequence of aging (sarcopenia) and prolonged periods of disuse, such as bed rest or immobilization. The ubiquitin-proteasome system (UPS) is the primary pathway responsible for protein degradation in skeletal muscle, and MuRF1 is a critical, muscle-specific component of this system. Its expression is consistently upregulated in response to catabolic stimuli, making it a prime therapeutic target to preserve muscle mass and function.

This compound, a chromen-2-one derivative, has emerged from recent drug discovery efforts as a promising candidate for the treatment and prophylaxis of muscle wasting conditions. This document summarizes the available preclinical data, details the experimental methodologies used in its initial evaluation, and visualizes the key biological pathways and experimental processes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary in vitro and in vivo studies investigating the efficacy of this compound and its closely related analog, MyoMed-205. These compounds were identified in the patent WO2021032643A1, with this compound being referred to as "Example 3" and MyoMed-205 being another lead compound from the same series. The data from a peer-reviewed study on MyoMed-205 is included here due to its direct relevance and likely structural similarity to this compound, providing the most comprehensive preclinical evidence to date.

Table 1: In Vitro MuRF1 Inhibition

| Compound | Assay Type | Target Interaction | IC50 (µM) | Source |

| MyoMed-946 (analogue) | AlphaLISA | MuRF1-Titin complexation | < 25 | [1] |

| EMBL ID#704946 (analogue) | E3 Ligase Activity Assay | MuRF1 E3 ligase activity | < 25 | [2] |

Table 2: In Vivo Efficacy of MyoMed-205 in a Rat Model of Diaphragm Denervation (12 hours)

| Parameter | Control Group | Denervated Group | Denervated + MyoMed-205 (10 mg/kg) | % Improvement with MyoMed-205 | Source |

| Diaphragm Contractile Force (Specific Force, N/cm²) | [3] | ||||

| 10 Hz | 4.5 ± 0.3 | 2.8 ± 0.2 | 4.0 ± 0.3 | ~71% | [3] |

| 20 Hz | 9.8 ± 0.6 | 6.5 ± 0.4 | 8.9 ± 0.5 | ~74% | [3] |

| 40 Hz | 15.2 ± 0.8 | 10.8 ± 0.6 | 14.1 ± 0.7 | ~72% | [3] |

| 120 Hz (Max Force) | 18.1 ± 0.9 | 13.9 ± 0.7 | 17.5 ± 0.8 | ~86% | [3] |

| Diaphragm Fiber Cross-Sectional Area (CSA, µm²) | 2850 ± 150 | 2200 ± 120 | 2750 ± 140 | ~85% | [3] |

| Protein Expression (Fold Change vs. Control) | [3] | ||||

| MuRF1 | 1.0 | 2.5 ± 0.3 | 1.2 ± 0.2 | Attenuated increase | [3] |

| MuRF2 | 1.0 | 1.8 ± 0.2 | 1.1 ± 0.1 | Attenuated increase | [3] |

| FoxO1 | 1.0 | 2.1 ± 0.2 | 1.3 ± 0.1 | Attenuated increase | [3] |

| p-Akt/Akt ratio | 1.0 | 0.6 ± 0.1 | 0.9 ± 0.1 | Restored towards control | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound and its analogues.

In Vitro MuRF1-Titin Interaction Assay (AlphaLISA)

-

Objective: To identify small molecules that inhibit the interaction between MuRF1 and its substrate, titin.

-

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology was used to detect the binding of biotinylated MuRF1 to GST-tagged titin.

-

Procedure:

-

Biotinylated recombinant MuRF1 and GST-tagged titin fragments were incubated in a microplate.

-

Streptavidin-coated donor beads and anti-GST-coated acceptor beads were added to the wells.

-

In the presence of MuRF1-titin interaction, the donor and acceptor beads are brought into close proximity.

-

Upon excitation at 680 nm, the donor beads release singlet oxygen, which travels to the nearby acceptor beads, triggering a chemiluminescent signal at 615 nm.

-

Test compounds, such as the chromen-2-one series including this compound, were added to the wells to assess their ability to disrupt the MuRF1-titin interaction, resulting in a decrease in the luminescent signal.

-

IC50 values were calculated from dose-response curves.[2]

-

In Vitro E3 Ubiquitin Ligase Activity Assay

-

Objective: To determine if the identified compounds inhibit the enzymatic activity of MuRF1.

-

Principle: This assay measures the ability of MuRF1 to auto-ubiquitinate in the presence of E1 and E2 enzymes and ubiquitin.

-

Procedure:

-